molecular formula C13H13BrO2 B12603401 (4-Ethynylphenyl)methyl 2-bromo-2-methylpropanoate CAS No. 918152-53-1

(4-Ethynylphenyl)methyl 2-bromo-2-methylpropanoate

Cat. No.: B12603401
CAS No.: 918152-53-1
M. Wt: 281.14 g/mol
InChI Key: HEEROCNOLIXHHN-UHFFFAOYSA-N
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Description

(4-Ethynylphenyl)methyl 2-bromo-2-methylpropanoate is an organic compound with a complex structure that includes aromatic rings, ester groups, and a bromine atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethynylphenyl)methyl 2-bromo-2-methylpropanoate typically involves the esterification of (4-ethynylphenyl)methanol with 2-bromo-2-methylpropanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(4-Ethynylphenyl)methyl 2-bromo-2-methylpropanoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

    Substitution: Formation of (4-ethynylphenyl)methyl 2-azido-2-methylpropanoate or (4-ethynylphenyl)methyl 2-thiocyanato-2-methylpropanoate.

    Oxidation: Formation of (4-ethynylphenyl)methyl 2-bromo-2-methylpropanal.

    Reduction: Formation of (4-ethynylphenyl)methyl 2-bromo-2-methylpropanol.

Scientific Research Applications

(4-Ethynylphenyl)methyl 2-bromo-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Ethynylphenyl)methyl 2-bromo-2-methylpropanoate involves its reactive functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the ethynyl group can undergo addition reactions. The ester group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding alcohol and acid.

Comparison with Similar Compounds

Similar Compounds

  • (4-Ethynylphenyl)methyl 2-chloro-2-methylpropanoate
  • (4-Ethynylphenyl)methyl 2-iodo-2-methylpropanoate
  • (4-Ethynylphenyl)methyl 2-fluoro-2-methylpropanoate

Uniqueness

(4-Ethynylphenyl)methyl 2-bromo-2-methylpropanoate is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro, iodo, and fluoro analogs. This increased reactivity can be advantageous in certain synthetic applications where a higher reactivity is desired.

Properties

CAS No.

918152-53-1

Molecular Formula

C13H13BrO2

Molecular Weight

281.14 g/mol

IUPAC Name

(4-ethynylphenyl)methyl 2-bromo-2-methylpropanoate

InChI

InChI=1S/C13H13BrO2/c1-4-10-5-7-11(8-6-10)9-16-12(15)13(2,3)14/h1,5-8H,9H2,2-3H3

InChI Key

HEEROCNOLIXHHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OCC1=CC=C(C=C1)C#C)Br

Origin of Product

United States

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